1-(4-Ethyl-3-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethyl-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol It is characterized by the presence of an ethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylthiophenol with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Conditions: Acidic or basic medium
Products: Sulfoxides or sulfones
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Alcohols or thiols
-
Substitution
Reagents: Halogenating agents or nucleophiles
Conditions: Varies depending on the reagent
Products: Halogenated derivatives or substituted products
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity .
Scientific Research Applications
1-(4-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications across various fields:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
-
Industry
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-mercaptophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
1-(4-Ethyl-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
-
1-(4-Methyl-3-mercaptophenyl)propan-2-one
- Similar structure but with a methyl group instead of an ethyl group.
- May exhibit different reactivity and biological activity due to the difference in alkyl group size.
-
1-(4-Ethyl-3-hydroxyphenyl)propan-2-one
- Contains a hydroxy group instead of a mercapto group.
- Different chemical properties and potential applications.
-
1-(4-Ethyl-3-aminophenyl)propan-2-one
- Contains an amino group instead of a mercapto group.
- Different reactivity and potential biological activity.
Properties
Molecular Formula |
C11H14OS |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14OS/c1-3-10-5-4-9(6-8(2)12)7-11(10)13/h4-5,7,13H,3,6H2,1-2H3 |
InChI Key |
SJAIWVJOCFYRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.